molecular formula C9H11N3O2 B1519619 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1002726-62-6

6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B1519619
Key on ui cas rn: 1002726-62-6
M. Wt: 193.2 g/mol
InChI Key: HSYOWUOUDXDSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388203B2

Procedure details

6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (450 kg, 1.00 mol eq) is stirred in a mixture of methanol (1971 kg) and water (1610 kg) under a nitrogen atmosphere with heating to about 65° C. To this is added a solution of 2,4-dichloro-5-fluoro-pyrimidine in dichloromethane (545 kg 2,4-dichloro-5-fluoro-pyrimidine, 1.40 mol eq, about 50% w/w solution) over a period of about 4 hours, during which dichloromethane is distilled off. The mixture is then stirred at about 70° C. until distillation is complete and then at reflux for about 15 hours. This is then cooled to about 45° C. and filtered. The filtered solid is washed twice with methanol (2×675 kg) and then dried under vacuum at about 55° C. Once dry, the solid is slurried in 85% w/w aqueous formic acid (3150 kg) at about 50° C. for about 6 hours and then filtered. This slurry may be repeated. The resulting damp solid is cooled to about 20° C., washed twice with methanol (2×1800 kg) and dried under vacuum at about 80° C. to give the title compound (577 kg, 77%) as a colored solid.
Quantity
450 kg
Type
reactant
Reaction Step One
Quantity
1971 kg
Type
solvent
Reaction Step One
Name
Quantity
1610 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
545 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[NH:9][C:10]=2[N:11]=1.[Cl:15][C:16]1[N:21]=[C:20](Cl)[C:19]([F:23])=[CH:18][N:17]=1>CO.O.ClCCl>[Cl:15][C:16]1[N:21]=[C:20]([NH:1][C:2]2[CH:3]=[CH:4][C:5]3[O:6][C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[NH:9][C:10]=3[N:11]=2)[C:19]([F:23])=[CH:18][N:17]=1

Inputs

Step One
Name
Quantity
450 kg
Type
reactant
Smiles
NC=1C=CC=2OC(C(NC2N1)=O)(C)C
Name
Quantity
1971 kg
Type
solvent
Smiles
CO
Name
Quantity
1610 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
545 kg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at about 70° C. until distillation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
during which dichloromethane is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
This is then cooled to about 45° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid is washed twice with methanol (2×675 kg)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at about 55° C
CUSTOM
Type
CUSTOM
Details
Once dry
WAIT
Type
WAIT
Details
the solid is slurried in 85% w/w aqueous formic acid (3150 kg) at about 50° C. for about 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The resulting damp solid is cooled to about 20° C.
WASH
Type
WASH
Details
washed twice with methanol (2×1800 kg)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at about 80° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC=1C=CC=2OC(C(NC2N1)=O)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 577 kg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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